Methyl 7-octadecynoate
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Overview
Description
Methyl 7-octadecynoate is a chemical compound that belongs to the group of alkynes. It is a colorless liquid that has a characteristic odor. Methyl 7-octadecynoate is widely used in scientific research due to its unique properties and applications.
Mechanism Of Action
Methyl 7-octadecynoate is known to inhibit the activity of various enzymes and proteins. It works by binding to the active site of the enzyme or protein and blocking its activity. Methyl 7-octadecynoate is also known to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Methyl 7-octadecynoate has various biochemical and physiological effects. It is known to inhibit the growth of cancer cells and induce apoptosis. Methyl 7-octadecynoate is also known to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Methyl 7-octadecynoate is also known to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.
Advantages And Limitations For Lab Experiments
Methyl 7-octadecynoate has various advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. Methyl 7-octadecynoate is also stable under various conditions, making it suitable for various experiments. One of the limitations is that it is toxic and should be handled with care. Methyl 7-octadecynoate is also known to inhibit the activity of various enzymes and proteins, which can affect the outcome of experiments.
Future Directions
There are various future directions for the use of Methyl 7-octadecynoate in scientific research. One direction is the development of new drugs that target enzymes and proteins that are inhibited by Methyl 7-octadecynoate. Another direction is the use of Methyl 7-octadecynoate as a tool to study the mechanism of action of various enzymes and proteins. Methyl 7-octadecynoate can also be used in the development of new fluorescent dyes and natural products.
Synthesis Methods
Methyl 7-octadecynoate can be synthesized using various methods. One of the most commonly used methods is the Sonogashira coupling reaction. This reaction involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction produces Methyl 7-octadecynoate as the final product.
Scientific Research Applications
Methyl 7-octadecynoate is widely used in scientific research due to its unique properties and applications. It is used as a precursor for the synthesis of various compounds such as fluorescent dyes, pharmaceuticals, and natural products. Methyl 7-octadecynoate is also used as a tool to study the mechanism of action of various enzymes and proteins.
properties
CAS RN |
18545-06-7 |
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Product Name |
Methyl 7-octadecynoate |
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadec-7-ynoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14-18H2,1-2H3 |
InChI Key |
ALSHYECRTIFLAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCC#CCCCCCC(=O)OC |
synonyms |
7-Octadecynoic acid methyl ester |
Origin of Product |
United States |
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